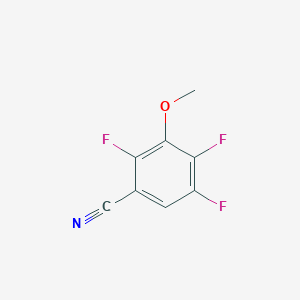

2,4,5-Trifluoro-3-methoxybenzonitrile

Descripción

Propiedades

IUPAC Name |

2,4,5-trifluoro-3-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO/c1-13-8-6(10)4(3-12)2-5(9)7(8)11/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKKSZAQWUIHBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1F)F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60555849 | |

| Record name | 2,4,5-Trifluoro-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112811-63-9 | |

| Record name | 2,4,5-Trifluoro-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxy-2,4,5-trifluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 2,4,5-Trifluoro-3-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2,4,5-Trifluoro-3-methoxybenzonitrile. Due to a lack of publicly available experimental data for this specific compound, this guide combines computed data from established chemical databases with detailed, standardized experimental protocols for the determination of key physical characteristics. This information is intended to serve as a valuable resource for researchers and professionals engaged in drug development and chemical synthesis.

Core Physical Properties

The physical properties of this compound are crucial for its handling, purification, and application in synthetic chemistry. The following tables summarize the available computed data for this compound.

Table 1: General and Computed Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₄F₃NO | --INVALID-LINK-- |

| Molecular Weight | 187.12 g/mol | --INVALID-LINK-- |

| CAS Number | 112811-63-9 (tentative) | --INVALID-LINK-- |

| XLogP3-AA (Predicted) | 1.9 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 0 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 5 | --INVALID-LINK-- |

| Rotatable Bond Count | 1 | --INVALID-LINK-- |

| Exact Mass | 187.02449824 Da | --INVALID-LINK-- |

| Monoisotopic Mass | 187.02449824 Da | --INVALID-LINK-- |

| Topological Polar Surface Area | 33 Ų | --INVALID-LINK-- |

| Heavy Atom Count | 13 | --INVALID-LINK-- |

Note: The CAS number is listed as tentative as it has been associated with this compound in chemical supplier databases but requires definitive confirmation from a primary source. All other data in this table are computed properties from PubChem for the isomer 2,4,6-Trifluoro-3-methoxybenzonitrile, as specific experimental data for the 2,4,5-isomer is not available. These values should be used as estimates.

Experimental Protocols for Physical Property Determination

The following sections detail standardized laboratory procedures for determining the key physical properties of a novel or uncharacterized compound like this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an oil bath.

-

Heating: The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

-

Purity Assessment: A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound. Impurities will generally cause a depression and broadening of the melting point range.

An In-depth Technical Guide to 2,4,5-Trifluoro-3-methoxybenzonitrile: Chemical Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles the currently available information on 2,4,5-Trifluoro-3-methoxybenzonitrile. It is important to note that as of the date of this publication, detailed experimental spectroscopic and crystallographic data for this specific compound are not publicly available. The experimental protocol described herein is a proposed synthetic route based on established chemical transformations of analogous compounds.

Introduction

This compound is a fluorinated aromatic compound of interest in medicinal chemistry and materials science. The unique substitution pattern of fluorine atoms and a methoxy group on the benzonitrile scaffold can significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and electronic characteristics. These properties are critical in the design of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the chemical structure, bonding, and a proposed synthetic pathway for this compound.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzene ring substituted with three fluorine atoms at positions 2, 4, and 5, a methoxy group at position 3, and a nitrile group at position 1.

Below is a diagram of the chemical structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. This information is sourced from publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C₈H₄F₃NO | [PubChem][1] |

| Molecular Weight | 187.12 g/mol | [PubChem][1] |

| CAS Number | 112811-63-9 (for 3-methoxy isomer) | [CymitQuimica][2] |

| Predicted XLogP3-AA | 1.9 | [PubChem][1] |

| Predicted Hydrogen Bond Donor Count | 0 | [PubChem][1] |

| Predicted Hydrogen Bond Acceptor Count | 2 | [PubChem][1] |

| Predicted Rotatable Bond Count | 1 | [PubChem][1] |

Bonding and Electronic Effects

The bonding in this compound is characterized by the interplay of inductive and resonance effects of its substituents.

-

Fluorine Atoms: As highly electronegative atoms, the three fluorine substituents exert a strong electron-withdrawing inductive effect (-I) on the benzene ring. This effect decreases the electron density of the aromatic system.

-

Methoxy Group: The oxygen atom of the methoxy group has lone pairs of electrons that can be delocalized into the benzene ring through a positive resonance effect (+R). However, oxygen is also highly electronegative, leading to a competing electron-withdrawing inductive effect (-I).

-

Nitrile Group: The nitrile group is strongly electron-withdrawing through both inductive and resonance effects (-I, -R), further deactivating the aromatic ring towards electrophilic substitution.

The combination of these electronic effects makes the aromatic ring electron-deficient. The precise bond lengths and angles would be influenced by these competing effects, but without experimental crystallographic data, these cannot be definitively stated.

Proposed Synthesis

A detailed experimental protocol for the synthesis of this compound is not available in the published literature. However, a plausible synthetic route can be proposed based on the known synthesis of its precursor, 2,4,5-trifluoro-3-methoxybenzoyl chloride. The final step would involve the conversion of the benzoyl chloride to the benzonitrile.

Proposed Experimental Protocol

Step 1: Synthesis of 2,4,5-Trifluoro-3-methoxybenzoic acid

This intermediate can be synthesized from tetrachlorophthalic anhydride through a multi-step process involving fluorination, hydrolysis, decarboxylation, and methylation, as detailed in various patents.

Step 2: Synthesis of 2,4,5-Trifluoro-3-methoxybenzoyl chloride

The synthesized 2,4,5-Trifluoro-3-methoxybenzoic acid can be converted to the corresponding benzoyl chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Procedure: To a solution of 2,4,5-Trifluoro-3-methoxybenzoic acid in an inert solvent (e.g., dichloromethane or toluene), add an excess of thionyl chloride and a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is typically heated at reflux until the evolution of gas ceases. The excess thionyl chloride and solvent are then removed under reduced pressure to yield the crude 2,4,5-Trifluoro-3-methoxybenzoyl chloride.

Step 3: Synthesis of this compound

The conversion of a benzoyl chloride to a benzonitrile can be achieved through a two-step sequence involving the formation of a primary amide followed by dehydration.

-

Amide Formation: The crude 2,4,5-Trifluoro-3-methoxybenzoyl chloride is dissolved in an appropriate solvent (e.g., tetrahydrofuran or dioxane) and treated with an excess of aqueous ammonia at low temperature (e.g., 0-5 °C). The resulting primary amide, 2,4,5-Trifluoro-3-methoxybenzamide, can be isolated by filtration or extraction.

-

Dehydration of the Amide: The isolated amide is then subjected to dehydration to form the nitrile. Common dehydrating agents for this transformation include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or thionyl chloride (SOCl₂).[3][4] A typical procedure would involve heating the amide with the dehydrating agent, followed by purification of the resulting nitrile by distillation or chromatography.

An alternative, more direct method for the conversion of benzoyl chlorides to benzonitriles involves the use of a cyanide source in the presence of a catalyst. For example, reacting the benzoyl chloride with an alkali cyanide in the presence of a copper(I) salt and a carboxylic acid nitrile as a solvent has been reported to yield benzoyl cyanides, which can be precursors to benzonitriles.[5]

Proposed Synthesis Workflow

The following diagram illustrates the proposed synthetic workflow:

Caption: Proposed synthetic workflow for this compound.

Potential Applications in Drug Discovery

While no specific biological activities have been reported for this compound, the incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The electron-withdrawing nature of the fluorine atoms and the nitrile group can also modulate the pKa of nearby functional groups, which can be crucial for drug-receptor interactions.

The following diagram illustrates the general role of fluorinated aromatic compounds in the drug discovery process:

Caption: Conceptual diagram of the impact of fluorination in drug discovery.

Conclusion

This compound is a compound with potential utility in the fields of medicinal chemistry and materials science due to its unique electronic and structural features. While a comprehensive experimental characterization of this molecule is currently lacking in the public domain, this guide provides a summary of its known properties and a plausible route for its synthesis. Further research is warranted to fully elucidate its chemical behavior and explore its potential applications. Researchers and drug development professionals are encouraged to consider the strategic incorporation of such fluorinated scaffolds in their discovery programs.

References

- 1. PubChemLite - 3-methoxy-2,4,5-trifluorobenzonitrile (C8H4F3NO) [pubchemlite.lcsb.uni.lu]

- 2. 3-Methoxy-2,4,5-trifluorobenzonitrile | CymitQuimica [cymitquimica.com]

- 3. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. US4113773A - Process for the production of benzoyl cyanide (I) - Google Patents [patents.google.com]

Spectroscopic Characterization of 2,4,5-Trifluoro-3-methoxybenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data expected for 2,4,5-Trifluoro-3-methoxybenzonitrile. Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted spectroscopic values, data from analogous structures, and detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, identification, and characterization of this and related fluorinated aromatic compounds.

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. The presence of multiple fluorine atoms, a methoxy group, and a nitrile functionality suggests a unique electronic and structural profile. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this molecule. This guide outlines the expected spectroscopic signatures and provides standardized protocols for their acquisition.

Predicted and Expected Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.[2][3] For 3-methoxy-2,4,5-trifluorobenzonitrile (Molecular Formula: C₈H₄F₃NO), the predicted monoisotopic mass is 187.0245 Da.[1] The fragmentation pattern of substituted benzonitriles often involves the loss of the nitrile group (CN) or other small fragments.[4][5]

Table 1: Predicted Mass Spectrometry Data for 3-methoxy-2,4,5-trifluorobenzonitrile [1]

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 188.03178 |

| [M+Na]⁺ | 210.01372 |

| [M-H]⁻ | 186.01722 |

| [M]⁺ | 187.02395 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the structure of organic molecules.[6]

The proton NMR spectrum of this compound is expected to show two signals: one for the methoxy protons and one for the aromatic proton.

-

Methoxy Protons (-OCH₃): A singlet is expected in the range of 3.8 - 4.2 ppm . The chemical shift is influenced by the electron-withdrawing nature of the fluorinated aromatic ring.

-

Aromatic Proton (Ar-H): A multiplet is expected for the single aromatic proton, likely in the range of 7.0 - 7.8 ppm . The coupling to the adjacent fluorine atoms will result in a complex splitting pattern.

Table 2: Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| -OCH₃ | 3.8 - 4.2 | Singlet (s) |

| Ar-H | 7.0 - 7.8 | Multiplet (m) |

Note: These are estimated ranges and can vary based on the solvent and experimental conditions.[7][8][9]

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in singlets for each unique carbon atom.[10]

Table 3: Expected ¹³C NMR Chemical Shifts

| Carbon | Expected Chemical Shift (ppm) |

| -OCH₃ | 55 - 65 |

| C-CN | 90 - 100 |

| -C≡N | 115 - 120 |

| C-F | 140 - 165 (with C-F coupling) |

| C-OCH₃ | 150 - 160 (with C-F coupling) |

| C-H | 110 - 125 (with C-F coupling) |

Note: The chemical shifts of the aromatic carbons will be significantly influenced by the fluorine and methoxy substituents and will show coupling to fluorine.[6][10][11][12]

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds.[13] The spectrum is expected to show three distinct signals for the three non-equivalent fluorine atoms. The chemical shifts are typically referenced to CFCl₃.

Table 4: Expected ¹⁹F NMR Chemical Shifts

| Fluorine | Expected Chemical Shift (ppm vs. CFCl₃) |

| F-2, F-4, F-5 | -110 to -160 |

Note: The exact chemical shifts and coupling constants (JFF) will be highly dependent on the substitution pattern.[14][15][16][17]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[18][19][20]

Table 5: Expected Characteristic IR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (-C≡N) | Stretch | 2220 - 2260 | Medium, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Methoxy C-H | Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| C-F | Stretch | 1000 - 1400 | Strong |

| C-O (Aryl ether) | Stretch | 1200 - 1275 (asymmetric) | Strong |

| 1020 - 1075 (symmetric) | Medium |

Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule.[21][22][23][24]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a novel organic compound like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

-

Ensure the solvent does not have signals that would overlap with the analyte signals.[25]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

-

For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

For ¹⁹F NMR, a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is required.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm for ¹H and ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (for a solid sample):

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact. This is often the simplest method.

-

KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Thin Film: Dissolve a small amount of the sample in a volatile solvent. Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

-

Data Acquisition:

-

Place the prepared sample in the IR spectrometer.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet).

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule using correlation tables.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The solution should be free of any particulate matter.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Acquire the mass spectrum over a relevant m/z range. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺ or [M+H]⁺).

-

Analyze the fragmentation pattern to gain further structural information.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound.

Caption: A logical workflow for the spectroscopic analysis of a novel organic compound.

Conclusion

The spectroscopic characterization of this compound relies on a combination of NMR, IR, and MS techniques. While experimental data for this specific molecule is sparse, this guide provides a robust framework for its analysis based on predicted values and established protocols. The provided methodologies and expected data will aid researchers in the successful identification and characterization of this and other complex organic molecules.

References

- 1. PubChemLite - 3-methoxy-2,4,5-trifluorobenzonitrile (C8H4F3NO) [pubchemlite.lcsb.uni.lu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. bhu.ac.in [bhu.ac.in]

- 7. compoundchem.com [compoundchem.com]

- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 9. organicchemistryguide.com [organicchemistryguide.com]

- 10. compoundchem.com [compoundchem.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 14. pubs.aip.org [pubs.aip.org]

- 15. spectrabase.com [spectrabase.com]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. 19F [nmr.chem.ucsb.edu]

- 18. uanlch.vscht.cz [uanlch.vscht.cz]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scribd.com [scribd.com]

- 25. scs.illinois.edu [scs.illinois.edu]

An In-depth Technical Guide to CAS Number 1154599-63-9 (Taselisib/GDC-0032)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the properties and uses of the compound identified by CAS number 1154599-63-9, also known as Taselisib or GDC-0032. Taselisib is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, with particular activity against the p110α isoform (PIK3CA).[1] This document details the compound's mechanism of action, physicochemical properties, and its application in cancer research, supported by experimental data and protocols. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their studies.

Physicochemical and Pharmacokinetic Properties

Taselisib is an orally bioavailable small molecule.[2] Its properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1154599-63-9 | - |

| Synonyms | GDC-0032, RG-7604 | [3] |

| Molecular Formula | C₂₄H₂₈N₈O₂ | - |

| Molecular Weight | 460.53 g/mol | - |

| Solubility | Soluble in DMSO | [4] |

| Mean Half-life | 40 hours | [5] |

Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

Taselisib selectively inhibits the catalytic subunit of PI3Kα, which is a key enzyme in the PI3K/AKT/mTOR signaling cascade.[1] This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[1] By inhibiting PI3Kα, Taselisib prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] This blockage, in turn, inhibits the downstream activation of AKT and mTOR, which are crucial proteins regulating cellular processes such as growth, proliferation, survival, and metabolism.[1] The preferential inhibition of the mutant form of PI3Kα makes Taselisib a targeted therapy for cancers harboring PIK3CA mutations.[1]

Figure 1: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Taselisib.

Biological Activity and Data

Taselisib is a potent inhibitor of PI3K isoforms, with a particular selectivity for the alpha isoform, especially in its mutated form.

Table 1: In Vitro Inhibitory Activity

| Target | Assay Type | IC₅₀ / Kᵢ | Reference |

| PI3Kα | Cell-free assay | Kᵢ = 0.29 nM | [3] |

| PI3Kβ | Cell-free assay | Kᵢ = 9.1 nM | [3] |

| PI3Kδ | Cell-free assay | Kᵢ = 0.12 nM | [3] |

| PI3Kγ | Cell-free assay | Kᵢ = 0.97 nM | [3] |

| MCF7-neo/HER2 cells | Proliferation assay | IC₅₀ = 2.5 nM | [4] |

Table 2: In Vivo Efficacy in Xenograft Models

| Cancer Type | Xenograft Model | Dosing Schedule (p.o.) | Key Findings | Reference |

| Breast Cancer | KPL-4 (PIK3CA H1047R) | 0.20 - 25 mg/kg, daily | Dose-dependent tumor growth inhibition and regression. | [1] |

| Breast Cancer | MCF7-neo/HER2 (PIK3CA E545K) | 1.4 - 22.5 mg/kg, daily | Significant tumor growth inhibition. | [1] |

| Head and Neck Squamous Cell Carcinoma | Cal-33 (PIK3CA H1047R) | 5 mg/kg, daily | Potent impairment of PI3K signaling; radiosensitization. | [1] |

| Uterine Serous Carcinoma | USPC-ARK-1 (PIK3CA mutant, HER2+) | 11.25 mg/kg, daily, 5 days/week | Significant tumor growth inhibition and increased survival. | [1] |

| Melanoma | BRAF V600E/PTEN null | 22.5 mg/kg, daily | Initial tumor regression. | [1] |

Experimental Protocols

In Vitro PI3K Enzymatic Assay (Fluorescence Polarization)

This protocol measures the enzymatic activity of Class I PI3K isoforms by monitoring the formation of PIP3.

Materials:

-

Recombinant PI3K isoforms (heterodimeric proteins)

-

di-C8-PIP2 (substrate)

-

ATP

-

Tetramethylrhodamine-labeled PIP3 (TAMRA-PIP3)

-

GRP-1 pleckstrin homology (PH) domain protein (detector protein)

-

Assay Buffer: 10 mM Tris (pH 7.5), 5% glycerol, 4 mM MgCl₂, 50 mM NaCl, 0.05% (v/v) Chaps, 1 mM DTT

-

Taselisib (GDC-0032)

-

EDTA

Procedure:

-

Prepare a reaction mixture containing PI3Kα (60 ng/mL), 25 µM ATP, and 9.75 µM PIP2 in the assay buffer.

-

Add Taselisib at various concentrations (in 2% v/v DMSO).

-

Incubate the reaction for 30 minutes at 25°C.

-

Terminate the reaction by adding EDTA to a final concentration of 9 mM.

-

Add 4.5 nM TAMRA-PIP3 and 4.2 µg/mL GRP-1 detector protein.

-

Read the fluorescence polarization on an Envision plate reader. The decrease in fluorescence polarization is proportional to the amount of PIP3 produced.[4]

Cell Viability and Drug-Response Assay (Flow Cytometry)

This protocol determines the effect of Taselisib on the viability of cancer cell lines.

Materials:

-

Primary uterine serous carcinoma (USC) cell lines

-

Taselisib (GDC-0032)

-

6-well tissue culture plates

-

Propidium iodide (PI) solution (500 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Plate tumor cells in 6-well tissue culture plates and allow them to adhere for at least 24 hours.

-

Treat the cells with Taselisib at various concentrations (e.g., 0.05, 0.1, 0.5, 1.0, 2.0 µM).

-

Incubate the cells for an additional 72 hours.

-

Harvest the entire contents of each well and centrifuge.

-

Resuspend the cell pellets and stain with propidium iodide (2 µL of a 500 µg/mL stock solution).

-

Analyze the cell viability using a flow cytometer.[2]

In Vivo Xenograft Efficacy Study

This protocol outlines a general workflow for assessing the anti-tumor efficacy of Taselisib in a subcutaneous xenograft mouse model.[1]

Figure 2: General experimental workflow for an in vivo xenograft efficacy study.

Materials:

-

Taselisib (GDC-0032) powder

-

Vehicle solution: 0.5% methylcellulose and 0.2% Tween-80 in sterile water

-

Cancer cell line of interest (e.g., with a known PIK3CA mutation)

-

Immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old

-

Calipers for tumor measurement

-

Oral gavage needles

Procedure:

-

Drug Preparation: Prepare a suspension of Taselisib in the vehicle solution on the day of administration. Vortex thoroughly before each use.

-

Animal Model and Tumor Implantation: Acclimate animals for at least one week. Harvest cancer cells during their exponential growth phase and inject them subcutaneously into the flank of each mouse (e.g., 5 x 10⁶ cells in 100 µL of PBS/Matrigel).[1]

-

Treatment Administration: Monitor tumor growth regularly. Once tumors reach a mean volume of 100-200 mm³, randomize the animals into treatment and control groups. Administer Taselisib or vehicle control orally via gavage according to the predetermined dosing schedule.[1]

-

Monitoring and Endpoints: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2. Monitor the body weight of the animals twice weekly. The study may be terminated when tumors in the control group reach a predetermined size or after a fixed duration.[1]

-

Data Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for p-AKT and p-S6).[1]

Clinical Development and Applications

Taselisib has been evaluated in clinical trials as a potential treatment for various human malignancies.[5] A phase I study showed that Taselisib has a manageable safety profile and demonstrates anti-tumor activity in patients with advanced solid tumors, particularly those with PIK3CA mutations.[6] However, further development of Taselisib was halted by Roche in 2018 following the results of a Phase III study.[7] Despite this, the compound remains a valuable tool for preclinical research into the PI3K signaling pathway and the development of novel cancer therapies.

Conclusion

Taselisib (CAS 1154599-63-9) is a potent and selective inhibitor of PI3Kα that has been instrumental in advancing our understanding of the PI3K/AKT/mTOR pathway in cancer. This technical guide provides a comprehensive resource for researchers, summarizing its properties, mechanism of action, and key experimental protocols. The data and methodologies presented herein should facilitate the design and execution of robust preclinical studies to further explore the therapeutic potential of targeting the PI3K pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Taselisib, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase II Study of Taselisib in PIK3CA-Mutated Solid Tumors Other Than Breast and Squamous Lung Cancer: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocol I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Reactivity Profile of 2,4,5-Trifluoro-3-methoxybenzonitrile: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 2,4,5-Trifluoro-3-methoxybenzonitrile, a fluorinated aromatic compound with significant potential in medicinal chemistry and drug development. The presence of multiple fluorine substituents, a methoxy group, and a nitrile moiety imparts a unique chemical reactivity to the molecule, making it a versatile scaffold for the synthesis of novel therapeutic agents. This document outlines the key chemical transformations, stability considerations, and potential applications of this compound, supported by detailed experimental insights and predictive models based on the reactivity of analogous structures. The strategic incorporation of fluorine is known to enhance metabolic stability and binding affinity of drug candidates.[1] This guide serves as a critical resource for researchers and scientists engaged in the design and synthesis of next-generation pharmaceuticals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its close structural analogs is presented in Table 1. These properties are crucial for understanding the compound's behavior in various reaction conditions and biological systems.

| Property | This compound (Predicted/Analog Data) | 2,4,6-Trifluoro-3-methoxybenzonitrile[2] | 2,4,5-Trifluorobenzonitrile[3] | 2,4,5-Trifluoro-3-methoxybenzoic acid[4] |

| Molecular Formula | C₈H₄F₃NO | C₈H₄F₃NO | C₇H₂F₃N | C₈H₅F₃O₃ |

| Molecular Weight | 187.12 g/mol | 187.12 g/mol | 157.09 g/mol | 206.12 g/mol |

| Appearance | White to off-white solid (Predicted) | Not specified | Liquid | Solid |

| Melting Point | Not available | Not available | Not applicable | Not available |

| Boiling Point | Not available | Not available | Not available | Not available |

| Solubility | Soluble in common organic solvents (Predicted) | Not specified | Not specified | Not specified |

| LogP | 1.9 (Predicted) | 1.9 | Not available | 1.7 |

Synthesis and Manufacturing

The synthesis of this compound can be inferred from the established routes for its corresponding benzoic acid and benzoyl chloride derivatives, which are important intermediates in the production of fluoroquinolone antibiotics.[5] A plausible synthetic pathway initiates from tetrafluorophthalic acid.

The overall synthetic workflow is depicted below:

Key Synthetic Steps and Experimental Protocols (Adapted from Analogous Syntheses)

The following protocols are adapted from the synthesis of the closely related intermediate, 2,4,5-Trifluoro-3-methoxybenzoic acid, as detailed in patent literature.[6]

Step 1: Preparation of 2,4,5-Trifluoro-3-hydroxybenzoic Acid

-

Reaction: Tetrafluorophthalic acid is subjected to a defluorination-hydroxylation reaction followed by acidification and decarboxylation.

-

Reagents: Sodium hydroxide or potassium hydroxide, followed by an acid such as hydrochloric acid or sulfuric acid.

-

Conditions: The initial reaction with a base is typically carried out at temperatures ranging from 30 to 110 °C for 4 to 10 hours. The subsequent acidification is performed to a pH of 0.5 to 7.0 to induce decarboxylation.[6]

Step 2: Methylation to 2,4,5-Trifluoro-3-methoxybenzoic Acid

-

Reaction: The hydroxyl group of 2,4,5-Trifluoro-3-hydroxybenzoic acid is methylated.

-

Reagents: Dimethyl carbonate in the presence of an organic tertiary amine catalyst and an acidic inorganic salt.

-

Conditions: The reaction is followed by hydrolysis and acidification to yield the desired product.

Step 3 & 4: Conversion to this compound (Proposed)

-

Amidation: The resulting benzoic acid can be converted to the primary amide, 2,4,5-Trifluoro-3-methoxybenzamide, using standard amidation conditions (e.g., thionyl chloride followed by ammonia).

-

Dehydration: The amide is then dehydrated to the target nitrile using a suitable dehydrating agent such as phosphorus pentoxide or trifluoroacetic anhydride.

Reactivity Profile

The reactivity of this compound is governed by the interplay of its functional groups: the electron-withdrawing nitrile group and fluorine atoms, and the electron-donating methoxy group. This substitution pattern makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The highly electronegative fluorine atoms activate the benzene ring towards nucleophilic attack. The positions ortho and para to the strongly electron-withdrawing nitrile group are particularly activated. The methoxy group, being electron-donating, will have a deactivating effect at the ortho and para positions relative to it.

References

- 1. mdpi.com [mdpi.com]

- 2. 2,4,6-Trifluoro-3-methoxybenzonitrile | C8H4F3NO | CID 130837697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4,5-三氟苯腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2,4,5-Trifluoro-3-methoxybenzoic acid | C8H5F3O3 | CID 2733970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents [patents.google.com]

- 6. CN111253241A - Preparation method of 2,4, 5-trifluoro-3-methoxybenzoyl chloride and intermediate thereof - Google Patents [patents.google.com]

2,4,5-Trifluoro-3-methoxybenzonitrile molecular weight and formula

An In-depth Technical Guide to 2,4,5-Trifluoro-3-methoxybenzonitrile

This guide provides essential information regarding the chemical properties of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Core Molecular Data

This compound is a fluorinated aromatic compound. Its key molecular identifiers are summarized in the table below for precise reference in experimental and developmental contexts.

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₈H₄F₃NO[1] |

| Molecular Weight | 187.12 g/mol [1][2] |

Structural and Property Relationship

The chemical structure of this compound directly dictates its molecular formula and weight. The following diagram illustrates this fundamental relationship.

References

A Technical Guide to Determining the Solubility of 2,4,5-Trifluoro-3-methoxybenzonitrile in Organic Solvents

Disclaimer: Publicly available, experimentally determined quantitative solubility data for 2,4,5-Trifluoro-3-methoxybenzonitrile is limited. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of this compound through established experimental protocols. It outlines the compound's known properties and offers detailed methodologies for both qualitative and quantitative solubility assessment.

Introduction to this compound

This compound is a fluorinated aromatic compound. The presence of multiple fluorine atoms, a methoxy group, and a nitrile group gives it a unique electronic and steric profile, influencing its physicochemical properties, including solubility. Understanding its solubility is crucial for applications in medicinal chemistry, materials science, and synthetic organic chemistry, as it dictates solvent selection for reactions, purification processes like crystallization, and formulation for biological assays.[1]

Physicochemical Properties

A summary of the computed physicochemical properties for the isomeric compound 2,4,6-Trifluoro-3-methoxybenzonitrile is presented below, which can offer some preliminary insights. It is critical to experimentally verify the properties for this compound.

| Property | Value (for 2,4,6-Trifluoro-3-methoxybenzonitrile isomer) | Source |

| Molecular Formula | C₈H₄F₃NO | PubChem[2] |

| Molecular Weight | 187.12 g/mol | PubChem[2] |

| XLogP3-AA | 1.9 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Topological Polar Surface Area | 33 Ų | PubChem[2] |

Note: These properties are computationally derived for an isomer and should be used as estimations only.

Experimental Protocols for Solubility Determination

The following sections detail standard laboratory procedures for assessing the solubility of a solid organic compound.

A qualitative assessment provides a rapid understanding of a compound's solubility profile across a range of common laboratory solvents. The principle "like dissolves like" is a useful guide, suggesting that polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[3][4] This analysis follows a systematic approach, often starting with water and then moving to organic solvents or aqueous solutions of acid or base.[5][6]

Experimental Protocol:

-

Preparation : Label a series of small, dry test tubes, one for each solvent to be tested (e.g., Water, Hexane, Toluene, Diethyl Ether, Acetone, Ethanol, Methanol, Dichloromethane, Dimethyl Sulfoxide).

-

Sample Addition : Place a small, pre-weighed amount of this compound (e.g., 10 mg) into each test tube.

-

Solvent Addition : Add a specific volume of the first solvent (e.g., 1 mL) to the corresponding test tube.

-

Observation : Agitate the mixture vigorously (e.g., using a vortex mixer) for 1-2 minutes.[7] Observe the sample closely.

-

Classification :

-

Soluble : The solid completely dissolves, leaving a clear solution.

-

Partially Soluble : A portion of the solid dissolves, but undissolved particles remain.

-

Insoluble : The solid does not appear to dissolve at all.

-

-

Heating : If the compound is insoluble at room temperature, gently warm the test tube in a water bath and observe any change in solubility.[5] Note if the compound dissolves upon heating and if it precipitates upon cooling.

-

Record : Meticulously record all observations for each solvent in a table.

-

Repeat : Repeat steps 3-7 for all selected solvents.

The gravimetric method is a straightforward and reliable technique for determining the exact solubility of a compound in a specific solvent at a given temperature.[8] It involves creating a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.[9][10]

Experimental Protocol:

-

Saturation : Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed flask or vial.

-

Equilibration : Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated. A constant temperature water bath is recommended.

-

Phase Separation : Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has fully settled.

-

Sample Collection : Carefully withdraw a precise volume (e.g., 5.00 mL) of the clear supernatant using a volumetric pipette, ensuring no solid particles are transferred.

-

Weighing (Dish) : Transfer the aliquot to a pre-weighed, dry evaporating dish. Record the initial weight of the dish (W₁).

-

Evaporation : Gently evaporate the solvent under a stream of nitrogen or in a fume hood. A rotary evaporator can also be used. Avoid boiling, which could cause loss of solute.

-

Drying : Once the solvent is removed, dry the evaporating dish containing the solid residue in an oven at a suitable temperature (below the compound's melting point) until a constant weight is achieved.[8]

-

Weighing (Final) : Cool the dish in a desiccator and weigh it again. Record the final weight of the dish plus residue (W₂).

-

Calculation :

-

Mass of solute = W₂ - W₁

-

Solubility (g/L) = (Mass of solute / Volume of aliquot in L)

-

Data Presentation

Quantitative results should be recorded systematically. The following table provides a template for documenting solubility data at different temperatures.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Observations |

Conclusion

While specific solubility data for this compound is not readily found in scientific literature, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. By employing the qualitative and quantitative methods described, researchers can generate reliable solubility data. This information is fundamental for the effective use of this compound in synthesis, purification, and formulation, thereby facilitating its application in research and development.

References

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. 2,4,6-Trifluoro-3-methoxybenzonitrile | C8H4F3NO | CID 130837697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.ws [chem.ws]

- 5. www1.udel.edu [www1.udel.edu]

- 6. csub.edu [csub.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

- 10. scribd.com [scribd.com]

An In-depth Technical Guide on the Thermochemical Properties of 2,4,5-Trifluoro-3-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for 2,4,5-Trifluoro-3-methoxybenzonitrile. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established computational methods to provide estimated thermochemical properties. Furthermore, it details the standard experimental protocols for the determination of such data and presents relevant workflows and signaling pathways pertinent to drug development research.

Estimated Thermochemical Data

The thermochemical properties of this compound have been estimated using the Joback group contribution method.[1][2] This method predicts thermodynamic properties from molecular structure by summing the contributions of individual functional groups.[1][3] It is a reliable method for obtaining initial estimates for compounds where experimental data is unavailable.[2]

The molecular structure of this compound is first broken down into its constituent Joback groups:

-

3 x Aromatic C-F

-

1 x Aromatic C-O

-

1 x Aromatic C-CN

-

1 x Aromatic C-H

-

1 x -O- (non-ring)

-

1 x -CH3

The contributions of these groups are then used to calculate the properties listed in the table below.

| Property | Symbol | Estimated Value | Unit |

| Molecular Weight | MW | 191.11 | g/mol |

| Normal Boiling Point | Tb | 502.15 | K |

| Critical Temperature | Tc | 710.32 | K |

| Critical Pressure | Pc | 3.85 | MPa |

| Critical Volume | Vc | 380.0 | cm3/mol |

| Enthalpy of Formation (Ideal Gas, 298.15 K) | ΔHf° | -385.5 | kJ/mol |

| Gibbs Free Energy of Formation (Ideal Gas, 298.15 K) | ΔGf° | -290.7 | kJ/mol |

| Ideal Gas Heat Capacity (Cp) | J/(mol·K) | ||

| Cp at 298.15 K | 165.4 | ||

| Cp at 500 K | 230.1 | ||

| Cp at 800 K | 290.8 | ||

| Cp at 1000 K | 320.2 |

Note: These values are estimations and should be used as a preliminary reference. Experimental verification is recommended for critical applications.

Experimental Protocols for Thermochemical Data Determination

The following sections detail the standard experimental methodologies for determining key thermochemical properties of organic compounds like this compound.

Bomb Calorimetry: Enthalpy of Combustion

Bomb calorimetry is a technique used to measure the heat of combustion of a substance at constant volume.[4][5] From this, the standard enthalpy of formation can be calculated.

Principle: A known mass of the sample is combusted in a high-pressure oxygen environment within a sealed container (the "bomb").[4] The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change of the water is measured to calculate the heat of combustion.[6]

General Protocol:

-

A pellet of the sample of known mass is placed in a crucible inside the bomb.

-

A fuse wire is attached to the ignition circuit and placed in contact with the sample.

-

The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with pure oxygen to a high pressure (typically 25-30 atm).[4]

-

The bomb is submerged in a known volume of water in an insulated container (calorimeter).

-

The initial temperature of the water is recorded.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is monitored until it reaches a maximum and then begins to cool.

-

The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[6]

-

The heat of combustion of the sample is calculated from the temperature change, the heat capacity of the calorimeter, and corrections for the heat of ignition and any side reactions.

Differential Scanning Calorimetry (DSC): Heat Capacity and Enthalpy of Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[7][8] It is used to determine heat capacity, melting point, and the enthalpy of phase transitions.[9]

Principle: The sample and a reference material are heated or cooled at a controlled rate.[10] The instrument measures the difference in heat flow between the sample and the reference, which is proportional to the difference in their heat capacities.[8]

General Protocol:

-

A small, known mass of the sample (typically 5-15 mg) is placed in a sample pan, and an empty pan is used as a reference.[10]

-

The sample and reference pans are placed in the DSC cell.

-

The cell is subjected to a controlled temperature program, which often includes heating, cooling, and isothermal segments, under an inert atmosphere (e.g., nitrogen).[10]

-

The heat flow to the sample and reference is measured as a function of temperature.

-

The resulting thermogram shows peaks corresponding to phase transitions (e.g., melting) and shifts in the baseline related to changes in heat capacity.

-

The heat capacity is determined by comparing the heat flow of the sample to that of a standard material with a known heat capacity.

-

The enthalpy of fusion (melting) is calculated by integrating the area of the melting peak.[10]

Isothermal Titration Calorimetry (ITC): Binding Thermodynamics

For drug development professionals, understanding the binding thermodynamics of a compound with its biological target is crucial. Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the heat changes associated with binding events, providing information on binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[11][12][13]

Principle: A solution of one molecule (the ligand) is titrated into a solution of another molecule (the macromolecule) in the sample cell of the calorimeter.[13] The heat released or absorbed upon binding is measured directly.[12]

General Protocol:

-

The macromolecule and ligand are prepared in an identical, well-matched buffer to minimize heats of dilution.[11]

-

The sample cell is filled with the macromolecule solution, and the injection syringe is filled with the ligand solution at a concentration typically 10-20 times that of the macromolecule.[11]

-

A series of small, precise injections of the ligand into the sample cell are performed.[13]

-

After each injection, the heat change is measured as the system returns to thermal equilibrium.

-

The resulting data is a plot of heat change per injection versus the molar ratio of ligand to macromolecule.

-

This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction.[11]

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways relevant to the study and application of this compound in a research and drug development context.

Caption: Experimental workflow for thermochemical and biophysical characterization.

Caption: A generalized workflow for drug candidate selection.[14][15][16]

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.[17][18][19]

References

- 1. Joback method - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. scribd.com [scribd.com]

- 4. nsuworks.nova.edu [nsuworks.nova.edu]

- 5. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

- 6. biopchem.education [biopchem.education]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 12. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 14. Drug candidate selection | Discovery services | CRO [oncodesign-services.com]

- 15. smafoundation.org [smafoundation.org]

- 16. Drug Discovery Workflow - What is it? [vipergen.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

Potential Research Areas Involving 2,4,5-Trifluoro-3-methoxybenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,5-Trifluoro-3-methoxybenzonitrile, a fluorinated aromatic compound with significant potential in medicinal chemistry and materials science. Although direct literature on this specific molecule is limited, its structural motifs—a trifluorinated benzene ring, a methoxy group, and a nitrile functionality—suggest a rich landscape for research and development. This document outlines a plausible synthetic pathway, summarizes key physicochemical data of precursors, and explores promising avenues for future investigation based on the known properties of analogous compounds.

Physicochemical Properties of Key Precursors

Quantitative data for the direct precursors to this compound are summarized below. These compounds are essential for the synthesis of the target molecule.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reference |

| 2,4,5-Trifluoro-3-methoxybenzoic acid | C₈H₅F₃O₃ | 206.12 | 112811-65-1 | [1] |

| 2,4,5-Trifluoro-3-methoxybenzoyl chloride | C₈H₄ClF₃O₂ | 224.56 | 112811-66-2 | [2] |

Synthetic Pathway and Experimental Protocols

Proposed Synthetic Workflow

The logical synthesis commences from the commercially available or synthetically accessible 2,4,5-Trifluoro-3-methoxybenzoic acid, which is then converted to the more reactive benzoyl chloride. Subsequent amidation to the primary benzamide, followed by dehydration, yields the target benzonitrile.

References

Synthesis of 2,4,5-Trifluoro-3-methoxybenzonitrile: A Technical Literature Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthetic routes for 2,4,5-Trifluoro-3-methoxybenzonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. Due to the limited availability of direct synthesis methods in the public domain, this document focuses on a robust and well-documented multi-step synthetic pathway starting from readily available precursors. The synthesis involves the initial preparation of 2,4,5-Trifluoro-3-methoxybenzoic acid, followed by its conversion to the corresponding benzoyl chloride, and finally, the transformation into the target benzonitrile.

Synthesis of the Key Intermediate: 2,4,5-Trifluoro-3-methoxybenzoic acid

The most common industrial synthesis of 2,4,5-Trifluoro-3-methoxybenzoic acid begins with tetrachlorophthalic anhydride. The process involves a series of reactions including imidation, fluorination, hydrolysis, decarboxylation, and methylation.

A patented industrial method outlines a five-step process to obtain 2,4,5-Trifluoro-3-methoxybenzoic acid. This process starts with the reaction of methylamine and tetrachlorophthalic anhydride to form N-methyl tetrachlorophthalimide. This intermediate then undergoes a reaction with an alkali metal fluoride to produce N-methyl tetrafluorophthalimide. Subsequently, a mixed reaction with sodium hydroxide yields 2,4,5-trifluoro-3-hydroxy sodium phthalate, which is then subjected to decarboxylation and acidification to give 2,4,5-trifluoro-3-hydroxybenzoic acid. The penultimate step involves a reaction with dimethyl sulfate to form 2,4,5-trifluoro-3-methoxybenzoic acid sodium, which upon acidification, yields the desired 2,4,5-trifluoro-3-methoxybenzoic acid.[1]

Figure 1. Synthesis of 2,4,5-Trifluoro-3-methoxybenzoic acid.

Quantitative Data for the Synthesis of 2,4,5-Trifluoro-3-methoxybenzoic acid

| Step | Reactants | Reagents | Temperature (°C) | Yield (%) | Reference |

| 1 | Tetrachlorophthalic anhydride | Methylamine | 100 - 120 | Not specified | [1] |

| 2 | N-methyl tetrachlorophthalimide | Potassium monofluoride | 135 - 155 | Not specified | [1] |

| 3 | N-methyl tetrafluorophthalimide | Sodium hydroxide | Not specified | Not specified | [1] |

| 4 | 2,4,5-Trifluoro-3-hydroxy sodium phthalate | Acid | Not specified | Not specified | [1] |

| 5 | 2,4,5-Trifluoro-3-hydroxybenzoic acid | Dimethyl sulfate, Acid | Not specified | Not specified | [1] |

Experimental Protocol for the Synthesis of 2,4,5-Trifluoro-3-methoxybenzoic acid

Step 1: Synthesis of N-methyl tetrachlorophthalimide

-

Methylamine is reacted with tetrachlorophthalic anhydride.

-

The reaction temperature is maintained between 100-120 °C, preferably 105-110 °C.[1]

Step 2: Synthesis of N-methyl tetrafluorophthalimide

-

The N-methyl tetrachlorophthalimide obtained from the previous step is reacted with an alkali metal fluoride, such as potassium monofluoride.

-

The reaction is carried out at a temperature of 135-155 °C, with a preferred range of 145-150 °C.[1]

Step 3: Synthesis of 2,4,5-trifluoro-3-hydroxy sodium phthalate

-

N-methyl tetrafluorophthalimide is subjected to a mixed reaction with sodium hydroxide.[1]

Step 4: Synthesis of 2,4,5-trifluoro-3-hydroxybenzoic acid

-

The 2,4,5-trifluoro-3-hydroxy sodium phthalate is then decarboxylated and acidified to produce 2,4,5-trifluoro-3-hydroxybenzoic acid.[1]

Step 5: Synthesis of 2,4,5-trifluoro-3-methoxybenzoic acid

-

The 2,4,5-trifluoro-3-hydroxybenzoic acid is reacted with dimethyl sulfate to obtain 2,4,5-trifluoro-3-methoxybenzoic acid sodium.

-

This is followed by acidification to yield the final product, 2,4,5-trifluoro-3-methoxybenzoic acid.[1]

Conversion to 2,4,5-Trifluoro-3-methoxybenzoyl chloride

The synthesized 2,4,5-Trifluoro-3-methoxybenzoic acid can be readily converted to its more reactive acid chloride derivative, 2,4,5-Trifluoro-3-methoxybenzoyl chloride. This transformation is a standard procedure in organic synthesis and is typically achieved using a chlorinating agent such as thionyl chloride.

Figure 2. Synthesis of 2,4,5-Trifluoro-3-methoxybenzoyl chloride.

Experimental Protocol for the Synthesis of 2,4,5-Trifluoro-3-methoxybenzoyl chloride

-

2,4,5-Trifluoro-3-methoxybenzoic acid is reacted with thionyl chloride.

-

N,N-dimethylformamide (DMF) is often used as a catalyst for this reaction.[1]

-

The reaction mixture is typically heated to ensure complete conversion.

-

The resulting 2,4,5-Trifluoro-3-methoxybenzoyl chloride is a key intermediate for the synthesis of Moxifloxacin hydrochloride.[2]

Synthesis of this compound

The final step in the synthesis of the target molecule is the conversion of the benzoyl chloride or benzoic acid to the benzonitrile. While a direct, one-pot synthesis from the benzoic acid has been explored for other benzonitriles, a common and reliable method proceeds via the benzoyl chloride.

A general method for the production of benzoyl cyanide involves the reaction of benzoyl chloride with a metal cyanide. For instance, benzoyl chloride can be reacted with an alkali cyanide in the presence of a carboxylic acid nitrile and a copper(I) salt at elevated temperatures (50° to 160° C) to yield benzoyl cyanide with high purity.[3]

Figure 3. Proposed synthesis of this compound.

Proposed Experimental Protocol for the Synthesis of this compound

Based on general procedures for the conversion of benzoyl chlorides to benzonitriles, the following protocol is proposed:

-

To a solution of 2,4,5-Trifluoro-3-methoxybenzoyl chloride in an inert aprotic solvent (e.g., acetonitrile or benzonitrile), add a metal cyanide such as copper(I) cyanide.

-

The reaction mixture is heated to a temperature between 50°C and 160°C.

-

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated through standard workup procedures, which may include filtration to remove inorganic salts, extraction with an organic solvent, and purification by distillation or chromatography.

This technical guide provides a comprehensive overview of the synthetic pathways to this compound, based on the available scientific literature and patents. The detailed protocols and quantitative data are intended to assist researchers and professionals in the efficient and effective synthesis of this important chemical intermediate.

References

- 1. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents [patents.google.com]

- 2. 2,4,5-Trifluoro-3-methoxybenzoyl chloride CAS#: 112811-66-2 [m.chemicalbook.com]

- 3. US4113773A - Process for the production of benzoyl cyanide (I) - Google Patents [patents.google.com]

Safety and Handling Precautions for 2,4,5-Trifluoro-3-methoxybenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 2,4,5-Trifluoro-3-methoxybenzonitrile has been identified in the public domain. The following guide is a comprehensive overview of safety and handling precautions compiled from data on structurally similar compounds and general principles of chemical safety. All procedures should be conducted with a thorough risk assessment specific to the experimental conditions.

Hazard Identification and Classification

Based on the hazard profiles of analogous compounds such as fluorinated and methoxylated benzonitriles, this compound is anticipated to possess significant health hazards. The primary concerns are acute toxicity upon ingestion, skin contact, or inhalation, as well as irritation to the skin and eyes.

Anticipated GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 or 4 | H311: Toxic in contact with skin or H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 3 or 4 | H331: Toxic if inhaled or H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | H335: May cause respiratory irritation |

Note: This classification is extrapolated from data on similar compounds and should be treated as a preliminary assessment.

Physical and Chemical Properties

| Property | 3-Fluoro-4-methoxybenzonitrile | 2,4,5-Trifluorobenzonitrile | 2,4,5-Trifluoro-3-methoxybenzoic acid |

| CAS Number | 331-62-4 | 98349-22-5 | 112811-65-1[1] |

| Molecular Formula | C₈H₆FNO | C₇H₂F₃N | C₈H₅F₃O₃[1] |

| Molecular Weight | 151.14 g/mol | 157.09 g/mol | 206.12 g/mol [1] |

| Appearance | White to very pale yellow crystal powder | Liquid | - |

| Melting Point | 101°C | - | - |

| Boiling Point | 98°C at 0.20 kPa | - | - |

Exposure Controls and Personal Protection

A comprehensive approach to exposure control is critical when handling this compound.

Engineering Controls:

-

Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2]

-

Ensure that safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

-

Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile rubber) are required.[2] Regularly inspect gloves for any signs of degradation.

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Handling and Storage

Safe Handling:

-

Avoid all direct contact with the substance. Do not breathe dust, fumes, or vapors.[2]

-

Wash hands thoroughly after handling, and before eating, drinking, or smoking.[2]

-

Keep the compound away from incompatible materials such as strong oxidizing agents.[2]

-

Ground all equipment when handling to prevent static discharge.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

The storage area should be secured and accessible only to authorized personnel.

-

Protect from light and moisture.

First-Aid Measures

In the event of exposure, immediate action is crucial.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Accidental Release Measures

-

Small Spills: Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Large Spills: Evacuate the area. Prevent the spill from entering drains or waterways. Contain the spill and contact emergency services and a hazardous waste disposal company.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Experimental Protocols and Workflows

The following section outlines a generalized synthetic approach for a precursor to the target molecule, 2,4,5-Trifluoro-3-methoxybenzoic acid, as detailed in patent literature. This is provided for informational purposes to illustrate the types of reagents and conditions that may be involved and the associated safety considerations.

Synthesis of 2,4,5-Trifluoro-3-methoxybenzoic Acid (Generalized from Patent CN111253241A[3])

This synthesis involves the methylation of 2,4,5-Trifluoro-3-hydroxybenzoic acid.

Reagents and Potential Hazards:

| Reagent | Potential Hazards |

| 2,4,5-Trifluoro-3-hydroxybenzoic acid | Skin and eye irritant. |

| Dimethyl carbonate (DMC) | Flammable liquid and vapor. |

| N,N-Diisopropylethylamine (DIPEA) | Flammable liquid and vapor, harmful if swallowed, causes severe skin burns and eye damage. |

| Potassium dihydrogen phosphate | May cause respiratory irritation. |

| Sodium hydroxide (NaOH) | Corrosive, causes severe skin burns and eye damage. |

| Hydrochloric acid (HCl) | Corrosive, causes severe skin burns and eye damage, may cause respiratory irritation. |

| Ethyl acetate | Highly flammable liquid and vapor, causes serious eye irritation, may cause drowsiness or dizziness. |

| N,N-Dimethylformamide (DMF) | Flammable liquid and vapor, harmful in contact with skin or if inhaled, causes serious eye irritation, suspected of damaging fertility or the unborn child. |

Experimental Workflow Diagram:

Caption: Generalized workflow for the synthesis of 2,4,5-Trifluoro-3-methoxybenzoic acid.

Safety Protocol Flowchart:

Caption: General safety protocol for handling this compound and its precursors.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of 2,4,5-Trifluoro-3-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental stability and degradation studies on 2,4,5-Trifluoro-3-methoxybenzonitrile are not publicly available. This guide provides a comprehensive overview based on established principles of organic chemistry, data from structurally analogous compounds, and general guidelines for forced degradation studies in the pharmaceutical industry. The proposed degradation pathways are predictive and should be confirmed by experimental studies.

Introduction

This compound is a highly functionalized aromatic compound of interest in medicinal chemistry and materials science. Its chemical structure, featuring a benzonitrile core substituted with three fluorine atoms and a methoxy group, suggests a unique profile of stability and reactivity. The electron-withdrawing nature of the fluorine atoms and the nitrile group, combined with the electron-donating character of the methoxy group, creates a complex electronic environment that influences the molecule's susceptibility to various degradation pathways. Understanding the stability of this compound is crucial for its development, formulation, and storage.

This technical guide outlines the predicted stability of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. It provides hypothetical degradation pathways and detailed, generic experimental protocols for conducting forced degradation studies to elucidate its stability profile.

Predicted Stability Profile and Degradation Pathways

Based on the chemical structure of this compound and knowledge of related fluorinated and methoxy-substituted aromatic compounds, the following degradation behaviors are anticipated.

Hydrolytic Degradation

The nitrile group (-CN) is susceptible to hydrolysis under both acidic and basic conditions, typically proceeding through an amide intermediate to a carboxylic acid. The rate of hydrolysis is influenced by pH and temperature. The presence of electron-withdrawing fluorine atoms on the aromatic ring is expected to activate the nitrile group towards nucleophilic attack by water or hydroxide ions.

-

Acidic Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to attack by water. This leads to the formation of 2,4,5-trifluoro-3-methoxybenzamide, which can further hydrolyze to 2,4,5-trifluoro-3-methoxybenzoic acid.

-

Basic Hydrolysis: Under basic conditions, the nitrile carbon is directly attacked by a hydroxide ion. Similar to acidic hydrolysis, this is expected to yield the corresponding carboxylic acid via the amide intermediate.

-

Neutral Hydrolysis: At neutral pH, hydrolysis is expected to be significantly slower compared to acidic or basic conditions.

A potential side reaction, though less likely under typical hydrolytic conditions, could involve the cleavage of the methoxy ether bond, particularly under harsh acidic conditions, to yield a phenolic derivative.

Caption: Predicted hydrolytic degradation pathway of this compound.

Oxidative Degradation

The methoxy group is a potential site for oxidative attack. Oxidation can lead to O-demethylation, forming a phenolic compound (2,4,5-trifluoro-3-hydroxybenzonitrile). This phenol is likely to be more susceptible to further oxidation, potentially leading to ring-opening products under aggressive oxidative conditions. The aromatic ring itself, being electron-rich due to the methoxy group, could also be a target for strong oxidizing agents, although the deactivating effect of the fluorine and nitrile substituents may offer some protection.

Caption: Predicted oxidative degradation pathway of this compound.

Photolytic Degradation

Aromatic compounds can undergo degradation upon exposure to UV light. For fluorinated aromatic compounds, photolytic C-F bond cleavage is a possible degradation pathway, leading to the formation of radicals and subsequent reaction products. The methoxy group might also be involved in photochemical reactions. The specific degradation products will depend on the solvent and the presence of oxygen. Photohydrolysis of the nitrile group or cleavage of the methoxy group are also possibilities.

Caption: General predicted photolytic degradation scheme for this compound.

Thermal Degradation

At elevated temperatures, decomposition of the molecule can occur. The nitrile and methoxy groups are potential sites of thermal instability. Decarbonylation or demethylation could occur at very high temperatures. The high strength of the C-F bonds suggests they are likely to be more thermally stable than other parts of the molecule.

Quantitative Data Summary